4-Hydroxy-5-phenyl-valeric acid
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Overview
Description
4-Hydroxy-5-phenyl-valeric acid is an organic compound that belongs to the class of benzene and substituted derivatives It is characterized by a hydroxyl group attached to the fourth carbon and a phenyl group attached to the fifth carbon of the valeric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenyl-valeric acid typically involves the hydroxylation of 5-phenylvaleric acid. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as biocatalysis using specific enzymes that can selectively hydroxylate the valeric acid chain. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-phenyl-valeric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 4-Keto-5-phenyl-valeric acid or 4-carboxy-5-phenyl-valeric acid.
Reduction: 4-Hydroxy-5-phenyl-pentanol.
Substitution: 4-Halo-5-phenyl-valeric acid derivatives.
Scientific Research Applications
4-Hydroxy-5-phenyl-valeric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying metabolic pathways involving hydroxylation.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenyl-valeric acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, influencing metabolic pathways. The phenyl group provides hydrophobic interactions, enhancing its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenylvaleric acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-5-phenyl-pentanoic acid: Similar structure but with a different chain length, affecting its physical and chemical properties.
4-Hydroxy-5-phenyl-valeric acid-O-glucuronide: A glucuronide conjugate, which is more water-soluble and has different biological activity.
Uniqueness
This compound is unique due to the presence of both a hydroxyl and a phenyl group on the valeric acid chain, providing a combination of hydrophilic and hydrophobic properties. This dual functionality makes it versatile in various chemical and biological applications.
Properties
CAS No. |
174720-07-1 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-hydroxy-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI Key |
OTIPOAGPXXBSSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)O |
Origin of Product |
United States |
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